molecular formula C6H12N2OS B13806714 S-[2-(dimethylamino)-2-iminoethyl] ethanethioate CAS No. 779274-62-3

S-[2-(dimethylamino)-2-iminoethyl] ethanethioate

Cat. No.: B13806714
CAS No.: 779274-62-3
M. Wt: 160.24 g/mol
InChI Key: OQEPODRBQRPBEQ-UHFFFAOYSA-N
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Description

S-[2-(dimethylamino)-2-iminoethyl] ethanethioate is an organic compound with the molecular formula C6H13NOS. It is a colorless or pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform . This compound is commonly used as a chemical intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize S-[2-(dimethylamino)-2-iminoethyl] ethanethioate involves the reaction of 2-chloroethyl ethyl ether with dimethylamine . The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions. Another method involves the reaction of 2-bromo-N,N-dimethylethanamine hydrochloride with potassium thioacetate . The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, and involves steps such as purification and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

S-[2-(dimethylamino)-2-iminoethyl] ethanethioate undergoes various chemical reactions including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .

Scientific Research Applications

S-[2-(dimethylamino)-2-iminoethyl] ethanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-[2-(dimethylamino)-2-iminoethyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

S-[2-(dimethylamino)-2-iminoethyl] ethanethioate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a variety of applications in different fields.

Properties

CAS No.

779274-62-3

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

S-[2-(dimethylamino)-2-iminoethyl] ethanethioate

InChI

InChI=1S/C6H12N2OS/c1-5(9)10-4-6(7)8(2)3/h7H,4H2,1-3H3

InChI Key

OQEPODRBQRPBEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=N)N(C)C

Origin of Product

United States

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